molecular formula C8H13NO B1343358 4-Ethyl-3-oxohexanenitrile CAS No. 42124-67-4

4-Ethyl-3-oxohexanenitrile

Cat. No.: B1343358
CAS No.: 42124-67-4
M. Wt: 139.19 g/mol
InChI Key: GZELVNOQXIVSJK-UHFFFAOYSA-N
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Description

4-Ethyl-3-oxohexanenitrile is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Molecules

"4-Ethyl-3-oxohexanenitrile" is integral in synthesizing densely functionalized 4H-chromene derivatives through one-pot multicomponent reactions. This process, characterized by its atom economy, yields compounds with potential medicinal applications by initiating a tandem Michael addition-cyclization reaction. Such synthetic routes are crucial for developing novel pharmacologically active molecules, emphasizing the compound's role in medicinal chemistry research (Boominathan et al., 2011).

Catalytic Activity and Material Science

The compound and its derivatives have been studied for their catalytic activity, particularly in oxidation reactions. New soluble peripherally tetra-substituted Co(II) and Fe(II) phthalocyanine complexes, synthesized from derivatives of "this compound," exhibit notable catalytic efficiency in cyclohexene oxidation. This research highlights the compound's significance in developing new catalysts for industrial applications, offering insights into selective oxidation processes (Saka et al., 2013).

Organic Synthesis Methodologies

The versatility of "this compound" in organic synthesis is further demonstrated through its role in creating 5-aminoisoxazol derivatives. This process involves a selective synthesis route that enables the generation of compounds with potential applications in various chemical industries, showcasing the compound's utility in developing novel synthetic methodologies (Rouchaud et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, which indicates that it can cause harm if swallowed, inhaled, or if it comes into contact with the skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-ethyl-3-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-7(4-2)8(10)5-6-9/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZELVNOQXIVSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634588
Record name 4-Ethyl-3-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42124-67-4
Record name 4-Ethyl-3-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of n-butyllithium (56.6 ml, 1.6M solution in hexane, 90.6 mmol) in THF (60 ml) was added a solution of acetonitrile (3.71 g, 4.73 ml, 90.5 mmol) in THF (12 ml) slowly at a temperature between −78° C. and −70° C. Then a solution of ethyl 2-ethylbutanoate (6.52 g, 7.5 ml, 45.2 mmol) in THF (17 ml) was added and the reaction mixture was stirred for 1 h at −78° C. and for 1.5 h at −45° C. Then cold 2M HCl was added carefully to adjust the pH to 7. The mixture was extracted with DCM and the combined extracts were dried with MgSO4 and evaporated. The crude material was purified by chromatography (silica gel, heptane/EtOAc 9:1) to afford the title compound (6.29 g, 100%) as light yellow oil. MS (ESI): 138.3 (M−H)−.
Quantity
56.6 mL
Type
reactant
Reaction Step One
Quantity
4.73 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

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